Chromoionophore XIV

Description

Contextualization of Chromoionophores in Optical Chemical Sensing

Optical chemical sensing relies on the principle of detecting analytes by observing changes in light properties, such as absorbance or fluorescence. Chromoionophores are central to this methodology, functioning as molecular reporters that undergo reversible alterations in their spectral characteristics upon interaction with target ions or changes in their chemical environment, most notably pH rsc.organnualreviews.orgbgsu.edunih.gov.

The fundamental mechanism involves a chromoionophore, often a lipophilic pH indicator, being integrated into a sensing membrane alongside an ionophore (responsible for selective ion recognition) and an ion exchanger (to maintain charge neutrality) rsc.orggoogle.comnih.govnih.gov. When a target ion is present in the sample, the ionophore binds to it, triggering a cascade that affects the chromoionophore's protonation state. This change in protonation leads to a distinct shift in the chromoionophore's absorption or fluorescence spectrum, which can then be quantified using optical detection methods rsc.orgnih.gov. The advantages of this approach include immunity to electrical interference, the potential for remote sensing, and the development of portable, cost-effective devices bgsu.edunih.gov.

Significance of Chromoionophore XIV in Ion-Selective Optode Systems

This compound is a lipophilic pH indicator that has proven valuable in the design of ion-selective optodes for detecting various metal cations google.comnih.gov. It has been specifically employed in optodes for the recognition of sodium (Na⁺) and potassium (K⁺) ions, notably in the creation of chemical logic gates psu.edu. Furthermore, this compound has been integral to paper-based optodes designed for the sensitive detection of silver (Ag⁺) and mercury (Hg²⁺) ions nih.govnih.gov.

The compound's utility is attributed to its distinct spectral properties, which serve as optical outputs. Research has identified specific absorbance wavelengths for this compound, with O1 typically observed at 435 nm and O2 at 660 nm, providing measurable signals for ion quantification rsc.org. Its pKa value of 5.5 is particularly relevant, as it defines the pH range over which the chromoionophore undergoes protonation and deprotonation, thereby influencing its response to ion concentrations through proton exchange mechanisms psu.edu.

In optode systems, this compound facilitates ion detection by undergoing a change in its protonation state, directly correlated with the target ion's concentration. For instance, in Ag⁺ and Hg²⁺ sensing applications, the transition from a blue to a yellow color indicates the sensor's response nih.govnih.gov. The underlying mechanism involves the ionophore selectively extracting the target metal ion into the sensing membrane, which in turn displaces a proton associated with the chromoionophore. This alteration in the chromoionophore's protonation state results in a measurable change in its absorption spectrum rsc.orgnih.govpsu.edu.

This compound has demonstrated adaptability across different sensing platforms, including traditional plasticized polyvinyl chloride (PVC) membranes and innovative paper-based designs nih.govnih.govpsu.edunih.gov. In paper-based sensors, its adsorption onto cellulose (B213188) fibers allows for heterogeneous optical ion sensing without the need for additional plasticizers, contributing to the development of disposable and cost-effective analytical devices nih.govnih.govnih.gov.

Table 1: Spectral Outputs of this compound

| Output | Wavelength (nm) |

| O1 | 435 |

| O2 | 660 |

Source: rsc.org

Table 2: Performance Characteristics of this compound in Paper-Based Optodes

| Analyte | Detection Range (M) | Limit of Detection (M) | Observed Color Change |

| Ag⁺ | 1.92 × 10⁻⁶ – 5.00 × 10⁻³ | 1.92 × 10⁻⁶ | Blue to Yellow |

| Hg²⁺ | 5.74 × 10⁻⁷ – 5.00 × 10⁻⁵ | 5.74 × 10⁻⁷ | Blue to Yellow |

Table 3: pKa Values of Selected Chromoionophores for Context

| Chromoionophore | pKa | Typical Matrix | Notes |

| This compound | 5.5 | PVC | Used in Na⁺/K⁺ logic gates psu.edu |

| NB2 (Nile Blue deriv.) | 9.2 | DOS | pH indicator google.com |

| NB2 (Nile Blue deriv.) | 11.24 | NPOE | pH indicator google.com |

| Chromoionophore VII | 8.6 | PVC | Used in logic gates psu.edu |

Source: google.compsu.edu

Historical Trajectory and Evolution of this compound Research in Analytical Chemistry

The field of chromoionophore-based optical sensing has evolved significantly since the early work on ion-selective carriers by researchers like Morf and Simon, which laid the groundwork for ion-selective optodes (ISOs) psu.edu. While initial optodes sometimes utilized pH-independent dyes, the effectiveness of lipophilic pH indicators as chromoionophores became increasingly recognized for their ability to translate ion binding events into optical signals via pH-dependent spectral shifts rsc.organnualreviews.orgpsu.edu.

This compound emerged as a valuable component in this evolving landscape, characterized by its specific spectral properties and a pKa that facilitates its use in ion-sensing mechanisms. Its application has extended to the creation of chemical logic gates, showcasing its potential for advanced signal processing in sensor systems psu.edu. The development of paper-based optode technologies has further broadened the application scope of this compound, enabling the creation of low-cost, disposable sensors suitable for environmental and clinical monitoring nih.govnih.govnih.gov. The research trajectory of this compound reflects the broader advancements in analytical chemistry, focusing on miniaturization, enhanced sensitivity, and improved selectivity in chemical sensing technologies.

Compound List

this compound

Chromoionophore I

Chromoionophore II

Chromoionophore III

Chromoionophore V

Chromoionophore VII

Chromoionophore VIII

Chromoionophore XVII

Nile Blue

Nile Blue-urea

25,27-di(benzothiazolyl)-26,28-hydroxycalix pjoes.comarene

Potassium tetrakis(4-chlorophenyl)borate

2′,7′-dichlorofluorescein octadecyl ester

Dinonylnaphthalenesulfonate (DNNS)

Propriétés

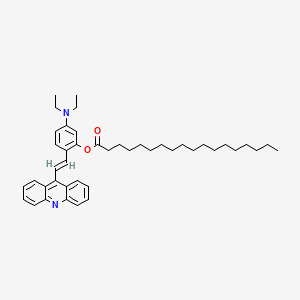

IUPAC Name |

[2-[(E)-2-acridin-9-ylethenyl]-5-(diethylamino)phenyl] octadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N2O2/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-29-43(46)47-42-34-36(45(5-2)6-3)32-30-35(42)31-33-37-38-25-21-23-27-40(38)44-41-28-24-22-26-39(37)41/h21-28,30-34H,4-20,29H2,1-3H3/b33-31+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPMDBGEVFDTLR-QOSDPKFLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)C=CC2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC1=C(C=CC(=C1)N(CC)CC)/C=C/C2=C3C=CC=CC3=NC4=CC=CC=C42 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585006 | |

| Record name | 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

634.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251109-61-2 | |

| Record name | 2-[(E)-2-(Acridin-9-yl)ethenyl]-5-(diethylamino)phenyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585006 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Structural Derivatization of Chromoionophore Xiv

Established Synthetic Pathways for Chromoionophore XIV and Related Derivatives

The synthesis of this compound and related benzo[a]phenoxazine dyes generally follows a well-established chemical route. This typically involves the condensation of a nitrosophenol precursor with a naphthylamine derivative in an acidic environment.

The core structure of this compound is formed through the reaction of specific precursor molecules. While the exact, proprietary synthesis details for ETH 2439 may not be publicly available in full, the general synthetic approach for this class of compounds is understood from the broader chemical literature on phenoxazine (B87303) dyes. nih.gov

The synthesis of benzo[a]phenoxazinium chlorides, which are structurally related to this compound, starts with the preparation of nitrosophenol and naphthylamine precursors. For instance, a common method involves the reaction of a substituted 3-aminophenol (B1664112) with sodium nitrite (B80452) in an acidic solution to yield the corresponding nitrosophenol hydrochloride. mdpi.com

A general reaction scheme for the formation of the benzo[a]phenoxazine core is depicted below:

Scheme 1: General Synthesis of Benzo[a]phenoxazine Dyes

This reaction is typically carried out in a solvent such as methanol (B129727) with the addition of a strong acid like hydrochloric acid, followed by heating under reflux. mdpi.com The specific side chains on the precursor molecules determine the final structure and properties of the resulting chromoionophore. For this compound, the precursors would be selected to yield the characteristic N,N-dimethylamino group at the 9-position and the specific lipophilic side chain at the 5-position of the benzo[a]phenoxazine structure.

The optimization of synthetic yields and purity is a critical aspect of producing high-quality this compound. The yields for the synthesis of related benzo[a]phenoxazinium chlorides can vary, with reported yields ranging from 8% to 48%. mdpi.com Several factors can influence the efficiency of the reaction and the purity of the final product.

Reaction conditions such as temperature, reaction time, and the nature of the solvent and acid catalyst play a significant role. The purification of the crude product is typically achieved through column chromatography on silica (B1680970) gel, using a gradient of solvents with increasing polarity, such as mixtures of dichloromethane (B109758) and methanol. mdpi.com The purity of the final compound is then confirmed using analytical techniques like high-resolution mass spectrometry and NMR spectroscopy. mdpi.com Further optimization might involve exploring different catalysts or reaction conditions to improve the yield and reduce the formation of side products.

Strategies for Tailoring Molecular Structure and Functionality

The versatility of this compound can be enhanced by modifying its molecular structure. These modifications are aimed at altering its physicochemical properties to suit specific applications, such as tuning its basicity, enabling its immobilization in polymeric matrices, or inducing self-assembly.

The basicity (pKa) of a chromoionophore is a crucial parameter, especially in its application as a pH indicator. The pKa value determines the pH range over which the indicator exhibits a color change. For Nile Blue, a related phenoxazine dye, the pKa is reported to be around 9.5. researchgate.net The pKa of lipophilic pH indicators can be influenced by the electronic properties of substituents on the chromophore's core structure.

Structural modifications to the benzo[a]phenoxazine skeleton can alter the electron density on the nitrogen atoms, thereby modulating the pKa. For example, the introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings can shift the pKa to higher or lower values, respectively. While specific studies on the pKa modulation of this compound are not widely reported, the principles of physical organic chemistry suggest that such tuning is feasible.

For many applications, such as in the development of robust chemical sensors, it is desirable to immobilize the chromoionophore within a solid support, like a polymeric matrix. Covalent immobilization prevents leaching of the dye and enhances the long-term stability of the sensor.

Several strategies can be employed for the covalent attachment of molecules like this compound to polymer backbones. These methods typically involve introducing a reactive functional group onto the chromoionophore that can form a covalent bond with a complementary functional group on the polymer. Common covalent coupling chemistries include the formation of amide, ester, or ether linkages. bangslabs.com For instance, a carboxyl or amine-functionalized derivative of this compound could be synthesized and then coupled to a polymer with corresponding amine or carboxyl groups using activating agents like carbodiimides. researchgate.net

Another approach involves modifying the polymer surface to create reactive sites. For example, plasma immersion ion implantation (PIII) can be used to generate carbonyl groups on a polymer surface, which can then react with amine groups on the molecule to be immobilized. nih.gov

Amphiphilic molecules, which possess both hydrophilic and hydrophobic segments, can spontaneously self-assemble in aqueous solutions to form various nanostructures, such as micelles or vesicles. nih.govrsc.org Synthesizing amphiphilic analogues of this compound could open up new applications in areas like drug delivery and nanotechnology.

The synthesis of such analogues would involve chemically attaching a hydrophilic moiety, such as a polyethylene (B3416737) glycol (PEG) chain or a charged headgroup, to the lipophilic this compound structure. The hydrophobic part of the chromoionophore would then drive the self-assembly in an aqueous environment, while the hydrophilic part would interface with the surrounding water. The resulting self-assembled structures could encapsulate other molecules or exhibit interesting optical properties due to the aggregation of the chromophore units.

Fundamental Principles of Chromoionophore Xiv Based Optical Transduction

Competitive Ion Exchange Equilibria and Protonation Dynamics

The sensing mechanism employed by optodes utilizing Chromoionophore XIV is fundamentally based on equilibrium processes occurring at the interface between an aqueous sample and a lipophilic sensing membrane. These equilibria dictate the protonation state of the chromoionophore, thereby controlling the optical output.

Role of H+ and Analyte Ion Competition in this compound Protonation

This compound functions as a lipophilic pH indicator, meaning its spectral characteristics, such as absorbance or fluorescence, change significantly depending on whether it is protonated (CH+) or deprotonated (C) sci-hub.seannualreviews.orgpjoes.comgoogle.comgoogle.com. In the context of ion-selective sensing, the sensing membrane typically incorporates both this compound and a selective ionophore designed to bind a specific analyte ion (e.g., Na+, K+) annualreviews.orgpjoes.comnih.gov.

The sensing process is initiated by the selective extraction of the target analyte ion from the aqueous sample into the lipophilic membrane, where it complexes with the ionophore pjoes.comnih.govrsc.org. This extraction is often coupled with an ion exchange or co-extraction mechanism that involves protons (H+) annualreviews.orgpjoes.comnih.govacs.orgrsc.org. For cation-selective optodes, the binding of an analyte cation to the ionophore within the membrane can lead to the displacement of protons from the membrane matrix, resulting in the deprotonation of this compound annualreviews.orgpjoes.comacs.orgrsc.orgbgsu.edu. Conversely, for anion sensing, protons might be co-extracted with the analyte nih.gov.

This dynamic equilibrium creates a competition between analyte ions and protons for interaction within the sensing system. The degree of protonation of this compound is thus directly influenced by the relative activities of H+ and the analyte ion in the sample sci-hub.sersc.orgpsu.eduunige.ch. An increase in the concentration of the analyte ion generally leads to a decrease in the concentration of the protonated form of this compound, as the analyte ion effectively "outcompetes" protons for binding sites or influences the protonation equilibrium psu.edu. This shift in the protonation state directly translates into a change in the optical properties of the sensing membrane, making the signal dependent on the analyte concentration sci-hub.sepjoes.compsu.edu.

Influence of pKa on the Response Range and Sensitivity of this compound

The acid dissociation constant (pKa) of this compound is a fundamental parameter that critically influences its performance characteristics, including its response range and sensitivity nih.govunizar.es. This compound has a reported pKa value of approximately 5.5 in typical sensing membrane environments psu.edu. This pKa value signifies the pH at which the chromoionophore exists in equal concentrations of its protonated and deprotonated forms.

The pKa value dictates the effective pH range over which the chromoionophore can exhibit a significant spectral change in response to analyte binding. Sensors employing this compound can be designed to operate effectively within a specific pH window relative to its pKa. For instance, its pKa of 5.5 allows it to function in logic gate operations, exhibiting different behaviors depending on whether the sample pH is above or below this value psu.edu.

Furthermore, the pKa value plays a role in tuning the sensitivity and selectivity of the sensor. Generally, chromoionophores with higher pKa values tend to offer better response and selectivity for certain analytes nih.gov. The sensor's operational range and detection limits can be adjusted by modifying the membrane composition and the buffer pH, often in conjunction with the chromoionophore's inherent pKa nih.gov. A well-chosen pKa ensures that the spectral changes are pronounced and measurable over the desired range of analyte concentrations.

Interfacial Ion Transfer and Membrane-Phase Interactions

The efficient transfer of ions across the phase boundary and their subsequent interactions within the lipophilic membrane are essential for the transduction of the chemical signal. This involves specific mechanisms of ion extraction, complexation, and the maintenance of charge balance.

Mechanisms of Ion Extraction and Complexation with Ionophores

The core of the sensing process in optodes relies on the selective recognition and transfer of analyte ions from the aqueous sample into the lipophilic sensing membrane. This is achieved through the action of a selective ionophore, which is a molecule possessing a specific binding site for the target ion annualreviews.orgpjoes.comnih.gov. The ionophore facilitates the transport of the analyte across the membrane/water interface by forming a lipophilic complex annualreviews.orgpjoes.comnih.govresearchgate.netnih.gov.

For cation-selective optodes, the predominant mechanism is ion exchange, where the analyte cation entering the membrane displaces a reference ion, typically a proton (H+), which then moves into the aqueous phase annualreviews.orgpjoes.comnih.govacs.orgrsc.org. This process is governed by the affinity of the ionophore for the analyte ion and the relative lipophilicity of the ions involved nih.gov. The complex formation constant between the ionophore and the analyte ion is a critical factor determining the selectivity and sensitivity of the sensor, and this constant can be influenced by the specific membrane matrix used nih.gov.

In some cases, particularly for anions, the mechanism may involve co-extraction, where a proton is extracted into the membrane along with the analyte anion nih.gov. The interaction between the analyte and the ionophore can occur directly at the membrane-water interface or involve a two-step process of ion transfer followed by complexation within the bulk of the membrane, with interfacial complexation often being kinetically favored researchgate.netnih.gov.

Spectroscopic Signal Transduction Mechanisms

The conversion of the chemical recognition event into a measurable optical signal is achieved through changes in the spectral properties of this compound. This process is known as spectroscopic signal transduction.

The fundamental transduction mechanism relies on the chromogenic or fluorogenic nature of this compound, which exhibits distinct absorption or fluorescence spectra for its protonated and deprotonated forms sci-hub.seannualreviews.orgpjoes.comgoogle.comgoogle.com. When this compound binds to a proton (H+), it shifts to its protonated state, altering its electronic structure and thus its interaction with light. Conversely, in the presence of analyte ions that displace protons, the chromoionophore becomes deprotonated, leading to a different spectral signature sci-hub.sepsu.edu.

This mechanism is often described as direct signal generation, where the binding of the analyte to the ionophore-chromophore system directly induces a change in the chromoionophore's optical properties pjoes.com. The magnitude of the spectral shift or intensity change is proportional to the concentration of the analyte, enabling quantitative analysis sci-hub.sepjoes.com.

Ion Selectivity and Recognition Profiles of Chromoionophore Xiv Systems

Cationic Analyte Recognition in Optode Formulations

Chromoionophore XIV is integrated into optode systems to facilitate the selective detection of various metal ions, acting as the optical reporter for ion-binding events mediated by specific ionophores.

Selective Detection of Alkali Metal Ions (e.g., Na+, K+, Li+)

While this compound itself does not bind alkali metal ions, it plays a crucial role in optode systems designed for their detection. In these systems, a dedicated ionophore, such as valinomycin (B1682140) for potassium or specific calixarenes for sodium, selectively binds the target alkali metal ion. This binding event triggers an ion-exchange equilibrium within the polymeric membrane, leading to a change in proton concentration. This compound then reports this change through a visible color shift. psu.edursc.org For instance, systems incorporating this compound have been developed for the simultaneous detection of sodium and potassium ions, utilizing specific ionophores to achieve selectivity. psu.edu

Selective Detection of Divalent Metal Ions (e.g., Ag+, Hg2+)

This compound has been effectively employed in optode formulations for the selective detection of divalent heavy metal ions, notably silver (Ag⁺) and mercury (Hg²⁺). In a notable application, this compound was incorporated into a paper-based optode system alongside the ionophore 25,27-di(benzothiazolyl)-26,28-hydroxycalix psu.eduarene (CU1) and potassium tetrakis(4-chlorophenyl)borate as an ion exchanger. nih.govchula.ac.th This system demonstrated enhanced selectivity for Ag⁺ and Hg²⁺ over common alkali, alkaline earth, and several transition metal ions. The detection mechanism involved a color change from blue to yellow upon the presence of these target ions. nih.gov

The analytical performance for these divalent ions was characterized as follows:

| Analyte | Detection Range (M) | Limit of Detection (M) |

| Ag⁺ | 1.92 × 10⁻⁶ – 5.00 × 10⁻³ | 1.92 × 10⁻⁶ |

| Hg²⁺ | 5.74 × 10⁻⁷ – 5.00 × 10⁻⁵ | 5.74 × 10⁻⁷ |

The proposed sensor was successfully applied to determine mercury levels in water sources and silver in cleaning products, with results showing good agreement with inductively coupled plasma-optical emission spectrometry (ICP-OES) measurements. nih.gov

Analytical Performance Characterization

The analytical performance of optode sensors incorporating this compound is dictated by several factors, including the selectivity of the ionophore, the properties of the membrane matrix, and the chromoionophore's response characteristics.

Factors Influencing Selectivity in Polymeric Membrane Environments

The selectivity of optodes incorporating this compound is significantly influenced by the composition and properties of the polymeric membrane matrix. Key factors include:

Ionophore: The choice of ionophore is paramount, as it dictates the primary recognition event and the inherent selectivity for specific ions. nih.govnih.govrsc.orgrsc.org

Plasticizer: The plasticizer, such as dioctyl sebacate (B1225510) (DOS) or 2-nitrophenyl octyl ether (NPOE) in PVC membranes, affects the mobility of ions and the lipophilicity of the membrane, thereby influencing ionophore performance and selectivity. Notably, the pKa values of chromoionophores can vary significantly between different plasticizers. nih.govup.ptacs.orgresearchgate.net

Ion Exchanger: A lipophilic ion exchanger, like potassium tetrakis(4-chlorophenyl)borate (KTpClPB), is essential for maintaining charge neutrality within the membrane, which is critical for the ion-exchange equilibrium that drives the optode response. nih.govnih.gov

Polymer Matrix: The base polymer, typically PVC, provides the structural framework for the membrane components. nih.govrsc.org

Chromoionophore Properties: The pKa of the chromoionophore, such as this compound (pKa = 5.5), influences its sensitivity to pH changes and the operational pH range of the sensor. psu.edu

Mitigation of pH Cross-Response in this compound Sensors

A significant challenge in chromoionophore-based optodes is the inherent pH cross-response, where changes in sample pH can affect the chromoionophore's protonation state, leading to erroneous signals that are not solely attributable to the target analyte. researchgate.netrsc.orgresearchgate.netscispace.com this compound, being a pH indicator, is susceptible to this phenomenon.

Several strategies have been explored to mitigate this pH cross-sensitivity:

Buffering Systems: Incorporating a buffering system directly into the sensing areas of the optode can help stabilize the local pH, thereby reducing the impact of external pH variations on the chromoionophore's signal. rsc.org

Alternative Transducers: Replacing pH-sensitive chromoionophores with pH-independent signal transducers, such as solvatochromic dyes or dyes exhibiting aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ), offers a direct route to eliminating pH cross-response. researchgate.netrsc.orgresearchgate.net

Novel Signal Transduction Mechanisms: The development of new optical signal transduction mechanisms can also help overcome the intrinsic pH cross-response associated with traditional chromoionophores. researchgate.netresearchgate.net

Careful pH Control: For systems where this compound is used, careful control of the sample pH or the use of specific pH ranges for operation is crucial. The pKa of this compound (5.5) dictates its response characteristics, and understanding its behavior across different pH values is essential for accurate measurements. psu.edu

By employing these methods, researchers aim to enhance the robustness and reliability of optode sensors that utilize this compound and similar indicators. researchgate.netresearchgate.net

Strategies to Address Intrinsic pH Sensitivity

A significant challenge in the application of chromoionophore-based optodes, including those employing this compound, is their intrinsic pH sensitivity researchgate.netnih.gov. The transduction mechanism relies on the protonation/deprotonation equilibrium of the chromoionophore, which is directly influenced by the sample's pH. This can lead to cross-sensitivity, where changes in pH, independent of the target ion concentration, can alter the optical signal, thus affecting the accuracy of the measurement researchgate.netnih.gov.

Several strategies have been explored to mitigate or account for this pH sensitivity:

Control of pH: One approach involves operating the sensor within a specific, optimized pH range where the influence of pH changes on the signal is minimized or predictable. For this compound, its pKa value of 5.5 is a key factor in determining its operational pH range psu.edu. For instance, in logic gate applications, membranes containing this compound could produce specific logic operations at pH values higher than 4.0, indicating a defined operational window psu.edu.

Exhaustive Sensing Mode: In some designs, an "exhaustive sensing mode" has been employed. This mode aims to ensure that the chromoionophore is fully protonated or deprotonated, thereby reducing the impact of minor pH fluctuations on the signal researchgate.net.

Use of Solvatochromic Dyes: While not always successful for this compound in specific applications, solvatochromic dyes have been investigated as pH-independent transducers researchgate.netnih.gov. The principle is to use dyes whose spectral properties are primarily sensitive to the solvent environment rather than the proton concentration, thereby decoupling the signal from pH variations. However, in some studies, solvatochromic dyes did not yield optimal results when used in conjunction with certain optode designs nih.gov.

Understanding and managing the pH sensitivity of this compound is crucial for developing robust and reliable ion-sensing devices.

Development of pH-Independent Transduction Mechanisms

The development of pH-independent transduction mechanisms is a more advanced strategy to overcome the limitations of chromoionophore-based sensors. While this compound inherently relies on pH changes for its signal, research has explored alternative or complementary approaches to achieve pH independence:

Alternative Transducers: The exploration of transducers that are not directly reliant on proton exchange is a key area. For example, some research has focused on optodes that utilize mechanisms not involving hydrogen ion exchange, such as those based on polyoctylthiophene, which can operate across a wide pH range researchgate.net. These systems offer the potential for pH-independent sensing by employing signal transduction mechanisms that are less susceptible to proton concentration researchgate.netresearchgate.net.

Signal Processing and Calibration: In practical applications, sophisticated signal processing and calibration methods can be employed to compensate for pH-induced variations. This might involve multi-point calibration across a range of pH values or the use of algorithms that deconvolve the effects of analyte concentration and pH.

Integration with pH-Independent Components: Combining this compound with other sensor components that inherently buffer or mask pH changes could also be a strategy. However, the direct use of this compound as a pH indicator means its signal is intrinsically linked to pH. Therefore, achieving true pH independence often involves either using it in conjunction with a system that controls pH or employing a different signaling mechanism altogether.

Advanced Integration and Application Platforms Utilizing Chromoionophore Xiv

Bulk Optode Systems and Polymeric Membrane Architectures

Bulk optode systems, typically based on plasticized polymer membranes, represent a foundational approach for ion-selective optical sensing. These systems rely on the selective extraction of target ions from an aqueous sample into a hydrophobic membrane phase, where interactions with sensing components, including Chromoionophore XIV, trigger an optical response nih.govnih.govmdpi.com.

Design and Fabrication of Poly(vinyl chloride) (PVC) Matrix-Based Sensors

This compound is a key constituent in the design and fabrication of PVC-based bulk optodes researchgate.netacs.orgnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov. These sensors are typically constructed by dissolving this compound, a selective ionophore (e.g., lithium ionophore VIII for lithium sensing), and an ion exchanger (e.g., potassium tetrakis[3,5-bis(trifluoromethyl) phenyl] borate) in a solvent, commonly Tetrahydrofuran (B95107) (THF). This cocktail is then cast onto a support, often a cellulosic material, to form a thin, transparent membrane researchgate.netacs.orgresearchgate.netgoogle.comacs.org. Poly(vinyl chloride) (PVC) is a preferred polymer matrix due to its chemical stability, flexibility, and compatibility with a wide range of additives, facilitating the creation of robust and responsive sensing membranes nih.gov. These PVC-based optodes have been successfully integrated into flow-injection analysis (FIA) systems for the determination of specific analytes, such as lithium ions researchgate.netresearchgate.net.

Optimization of Plasticizer Effects on Sensor Performance

The performance of PVC-based optodes is significantly influenced by the choice and concentration of the plasticizer. Plasticizers are incorporated to enhance the flexibility and processability of the PVC membrane, creating a lipophilic environment that facilitates the diffusion and interaction of sensing components google.commdpi.commdpi.com. Commonly used plasticizers include o-nitrophenyloctyl ether (o-NPOE), bis(2-ethylhexyl) sebacate (B1225510) (DOS), tricresyl phosphate (B84403) (TCP), and nitrophenyloctyl ether (NOPE) researchgate.netresearchgate.netnih.govmdpi.comnih.govrsc.orgsemanticscholar.orgacs.org.

The selection of a plasticizer can critically affect sensor performance parameters such as sensitivity, dynamic range, response time, and the solubility of membrane components mdpi.commdpi.comnih.govsemanticscholar.org. For instance, different plasticizers can lead to variations in the linear concentration range and detection limits of the optode nih.govsemanticscholar.org. Optimization studies are crucial to identify the ideal plasticizer type and concentration that balance these performance characteristics for specific analytical applications mdpi.commdpi.comnih.gov.

Microfluidic and Paper-Based Sensing Devices

The integration of this compound into miniaturized platforms like microfluidic devices and paper-based analytical devices (PADs) offers significant advantages in terms of portability, reduced sample and reagent consumption, and potential for point-of-care applications nih.govnih.govrsc.orgrsc.orgacs.orgacs.org.

Integration of this compound in Microfluidic Platforms

This compound can be incorporated into microfluidic systems, enabling sophisticated analytical capabilities within a compact format nih.govnih.govrsc.orgrsc.orgacs.orgacs.org. Microfluidic platforms facilitate precise control over sample and reagent flow, leading to enhanced reaction kinetics and improved analytical performance. The use of magnetic microspheres functionalized with this compound and other sensing components allows for their manipulation and concentration within microfluidic channels, enabling optical detection via digital imaging systems nih.govunige.ch. Furthermore, the development of "smart" clothing with embedded optodes for epidermal sensing represents an advanced integration into wearable systems that function akin to microfluidic devices for real-time monitoring rsc.org.

Development and Performance of Disposable Paper-Based Optodes

Paper-based analytical devices (PADs) represent a cost-effective and accessible sensing technology where this compound finds significant application researchgate.netnih.govnih.govrsc.orgrsc.orgacs.org. These devices typically utilize cellulose (B213188) paper as a substrate onto which sensing components, including this compound, a selective ionophore, and an ion exchanger, are immobilized researchgate.netnih.govnih.gov. Paper substrates offer advantages such as low cost, portability, and disposability, often eliminating the need for additional polymer matrices or plasticizers, thereby simplifying fabrication nih.govrsc.org.

Notable applications include the development of paper-based optodes for the dual colorimetric detection of silver (Ag+) and mercury (Hg2+) ions, which demonstrated specific detection ranges and limits of detection researchgate.netnih.gov. Research has also explored paper-based optodes for potassium (K+) detection, highlighting the versatility of this platform for various analytes nih.govacs.orgacs.org.

Performance Data for Paper-Based Optodes Utilizing this compound:

| Analyte | Ionophore | Ion Exchanger | Substrate | Detection Range | Limit of Detection (LOD) | Reference |

| Ag+, Hg²+ | 25,27-di(benzothiazolyl)-26,28-hydroxycalix mdpi.comarene (CU1) | Potassium tetrakis(4-chlorophenyl)borate | Cellulose paper | Ag+: 1.92 × 10⁻⁶ – 5.00 × 10⁻³ M Hg²+ : 5.74 × 10⁻⁷ – 5.00 × 10⁻⁵ M | Ag+: 1.92 × 10⁻⁶ M Hg²+ : 5.74 × 10⁻⁷ M | researchgate.netnih.gov |

Nanosensor and Microparticle Formulations

This compound is also incorporated into microparticle and nanoparticle formulations to create advanced sensing elements, often aiming for enhanced sensitivity, rapid response times, and novel detection modalities acs.orgnih.govrsc.orgunige.chmdpi.commdpi.com. These formulations can include magnetic microspheres, where sensing components are adsorbed onto polystyrene beads, enabling optical detection through digital imaging techniques nih.govunige.ch. Silica-polymer hybrid monoliths decorated with chromoionophores have also been developed for sensing applications dntb.gov.ua. These micro- and nanoparticle-based sensors can be employed in solution-based assays or integrated into more complex devices, offering miniaturized and sensitive analytical tools.

Compound List

this compound

Fabrication of Ion-Selective Nanosensors Incorporating this compound

The fabrication of ion-selective nanosensors utilizing this compound builds upon the fundamental principles of ion-selective optodes (ISOs). In these systems, the chromoionophore acts as an optical reporter, transducing the recognition of a target ion into a measurable optical signal nih.govrero.ch. The process typically involves the selective binding of a target ion by an ionophore, which then triggers an ion-exchange mechanism. This exchange often involves protons, leading to a change in the protonation state of the chromoionophore. This alteration in protonation state directly affects the chromoionophore's absorbance or fluorescence properties, thereby signaling the presence and concentration of the target ion nih.govrero.chgoogle.com.

This compound has been specifically integrated into miniaturized sensing platforms, such as disposable chromatography paper, for the detection of specific metal ions, notably silver (Ag+) and mercury (Hg2+) nih.gov. This application highlights its utility in creating cost-effective and portable analytical tools. The integration of chromoionophores into nanosensor architectures, such as nanospheres or nanodots, offers significant advantages over traditional bulk optodes. These advantages include an enhanced surface area-to-volume ratio, which can lead to increased analyte binding capacity and, consequently, improved sensitivity and faster response times rero.ch. The precise optical changes induced by this compound's interaction with ions are critical for the quantitative analysis performed by these nanosensors.

Strategies for Encapsulation and Dispersion in Nanomaterials

The effective integration of this compound into nanosensor platforms relies on sophisticated strategies for its encapsulation and dispersion within various nanomaterials. These methods aim to create a stable, functional nanoscale sensing environment that mimics the properties of traditional ion-selective membranes while offering enhanced performance and versatility.

One common approach involves the preparation of nanospheres . This typically entails dissolving the sensing components, including this compound, an ionophore, and an ion-exchanger, in an organic solvent such as tetrahydrofuran (THF). This solution is then introduced into an aqueous phase, often in the presence of a stabilizing surfactant like Pluronic® F-127. This process facilitates the formation of monodisperse nanospheres, effectively encapsulating the sensing elements within a nanoscale matrix rero.chnih.gov. Alternatively, surface-modified polystyrene beads can be employed, where the sensing components, including this compound, are adsorbed onto the bead surface through a mixed solvent method nih.gov.

Another innovative strategy utilizes lipid-based nanostructures , such as cubosomes and hexosomes. These self-assembled nanostructures, derived from biocompatible lipids, can be loaded with this compound along with other necessary sensing components. This approach offers advantages in terms of biocompatibility and allows for tunable sensor properties nih.govacs.org. Furthermore, paper-based platforms represent a cost-effective strategy where this compound and other sensing agents are adsorbed directly onto cellulose paper. This method creates a hydrophobic phase for sensing without the need for traditional plasticizers, leveraging the capillary action of the paper for sample transport nih.gov.

The overarching goal of these encapsulation and dispersion strategies is to create a stable, hydrophobic micro-environment within the nanomaterial. This environment is crucial for facilitating the ion transport and signaling mechanisms involving this compound, ensuring efficient and selective ion detection rero.chgoogle.comnih.govencyclopedia.pub. The resulting nanostructures are then dispersed in a suitable medium, sometimes with the aid of stabilizers, to form the functional nanosensor rero.chnih.govnih.govacs.org.

Data Table: Performance of this compound in Ion-Selective Sensing

The following table summarizes the performance of this compound in a miniaturized ion-selective sensing platform, illustrating its capability for detecting specific metal ions.

| Analyte Ion | Concentration Range (M) | Sensing Platform | Reference |

| Ag+ | 1.92 × 10⁻⁶ – 5 × 10⁻³ | Disposable Chromatography Paper | nih.gov |

| Hg²⁺ | 5.74 × 10⁻⁷ – 5 × 10⁻⁵ | Disposable Chromatography Paper | nih.gov |

Compound List:

this compound

Chromoionophore Xiv in Chemical Logic Gates and Molecular Information Processing

Design Principles for Optode-Based Chemical Logic Operations

The fundamental design of optode-based chemical logic operations relies on the principle of optical transduction, where a chemical interaction within a sensing membrane is converted into a detectable optical signal psu.edunih.govannualreviews.orgpwr.wroc.placs.org. Chromoionophores, such as Chromoionophore XIV, are central to this process. These molecules function as indicator dyes, undergoing reversible spectral shifts—typically in their absorbance or fluorescence properties—when they interact with specific analytes psu.edunih.govannualreviews.orgnih.gov.

The sensing mechanism often involves equilibrium-based ion or proton exchange processes within a polymer matrix. For instance, an ionophore, which selectively binds a target cation, can facilitate the release of a proton from a chromoionophore. This proton exchange alters the chromoionophore's protonation state, leading to a change in its absorption or emission spectrum nih.govpsu.edu. This compound, with a reported pKa of 5.5, is particularly sensitive to pH variations around this value, making it suitable for pH-dependent logic operations psu.eduresearchgate.net.

By carefully selecting the chromoionophore and associated ionophores, and by defining specific input-output relationships based on optical signal thresholds, basic logic gates can be realized. The output signal, often an absorbance value at a particular wavelength, is then assigned a binary logic state (0 or 1) annualreviews.orgdntb.gov.uaresearchgate.netadiuvoengineering.com.

Implementation and Characterization of Basic Logic Gates (e.g., INH, AND, OR, NOR)

Molecular logic gates are designed to perform Boolean operations, mirroring the functions of electronic logic gates but operating at the molecular level annualreviews.orgdntb.gov.uaresearchgate.netadiuvoengineering.comresearchgate.netwikipedia.org. This compound has been specifically utilized in the construction of certain logic gates, notably the INH B (Inhibit B) gate psu.eduresearchgate.net.

According to research, this compound, when incorporated into specific optode membranes, can function as an INH B logic gate psu.edu. The definition provided for this specific INH B gate is: "the output 1 was obtained when the input A was 1 and the input B was 0" psu.edu. This implies a specific truth table where the output is active (1) only under a particular combination of inputs.

Table 1: Truth Table for INH B Gate using this compound

| Input A (H+ Concentration) | Input B (Ion Concentration) | Output (this compound Spectral Response) | Logic State |

| High pH (0) | No Ion (0) | High Absorbance (Deprotonated) | 0 |

| High pH (0) | Ion Present (1) | High Absorbance (Deprotonated) | 0 |

| Low pH (1) | No Ion (0) | Low Absorbance (Protonated) | 1 |

| Low pH (1) | Ion Present (1) | High Absorbance (Deprotonated) | 0 |

Note: Input A represents proton concentration, where Logic 1 corresponds to low pH (<5.5) and Logic 0 to high pH (>5.5). Input B represents the presence of a specific ion, where Logic 1 is the presence of the ion and Logic 0 is its absence. The output is defined by the spectral response of this compound, with Logic 1 representing a protonated state (e.g., low absorbance) and Logic 0 representing a deprotonated state (e.g., high absorbance).

While the INH B gate is a noted application, the general principles of optode design using chromoionophores suggest that other basic logic gates such as AND, OR, and NOR can also be implemented by varying the associated ionophores and the interpretation of the optical output signals psu.edudntb.gov.uaresearchgate.netadiuvoengineering.comrsc.org. Source psu.edu also indicates that by modifying input conditions or using mixed ionophore systems, OR and NOR gates can be achieved.

Development of Multi-Input and Complex Chemical Logic Systems

The utility of this compound extends to the creation of multi-input chemical logic systems. By integrating this compound with specific ionophores, such as those selective for Na+ and K+, researchers can design sensors that respond to multiple chemical inputs simultaneously psu.eduresearchgate.net. For example, a three-input logic optode can be constructed using this compound, a sodium ionophore, and a potassium ionophore, with pH also serving as a variable input psu.eduresearchgate.net. This multi-input capability is crucial for building more sophisticated molecular computing architectures capable of processing complex information.

Theoretical Frameworks for Chemical Computing and Sensing Networks

The theoretical underpinnings of chemical computing leverage the principles of Boolean logic, where chemical species or their states act as inputs and outputs for logical operations annualreviews.orgdntb.gov.uaresearchgate.netadiuvoengineering.comresearchgate.netwikipedia.orginstructables.com. Chromoionophores like XIV are key components in this framework, acting as signal transducers. They convert the presence or concentration of chemical analytes into distinct optical signals that can be interpreted as binary logic states annualreviews.orgdntb.gov.ua.

The response of optodes is often modeled using equilibrium theories, relating the activity of analytes to the observed spectral changes nih.govpsu.edu. These theoretical models guide the design of sensors and the assignment of logic values to specific optical responses. The ability to create molecular logic gates using chromoionophores forms the basis for developing more complex chemical sensing networks, where multiple processing units can collaborate to perform intricate computational tasks or distributed sensing annualreviews.orgdntb.gov.uaresearchgate.netinstructables.com.

Advanced Spectroscopic and Computational Investigations of Chromoionophore Xiv

Ultraviolet-Visible (UV-Vis) Spectroscopy for Protonation State Analysis

UV-Vis spectroscopy is a cornerstone technique for analyzing chromoionophores due to their inherent chromophoric nature, which leads to distinct absorption spectra. These spectra are highly sensitive to the molecule's protonation state and its interaction with target ions. Many chromoionophores, particularly those incorporating azophenol moieties, exhibit pH-dependent tautomerism, shifting between azo-phenol and quinone-hydrazone forms. This tautomerism is directly observable via UV-Vis spectroscopy, with the azo-phenol form typically absorbing around 400 nm and the quinone-hydrazone form showing a bathochromic shift to approximately 480 nm mdpi.com.

In sensing applications, changes in the equilibrium between protonated and deprotonated states, often triggered by ion binding via a proton-coupled ion-exchange mechanism, result in significant shifts in absorption maxima or changes in absorbance intensity. For instance, a shift from a deprotonated peak at 536 nm to a protonated peak at 472 nm indicates an increase in protonation nih.gov. Similarly, specific azocalixarene derivatives have shown absorption band shifts from 397 nm to 494 nm upon Ca²⁺ complexation, attributed to metal-cation-induced stabilization of the quinone-hydrazone tautomer mdpi.com. The ability to monitor these spectral changes allows for the quantification of analyte concentrations through ratiometric analysis of absorbance at different wavelengths nih.gov, nih.gov.

Table 1: Representative UV-Vis Spectral Changes in Chromoionophores

| Chromoionophore/Derivative | State/Condition | (nm) | Notes |

| Generic Azophenol | Azo-phenol tautomer | ~400 | mdpi.com |

| Generic Azophenol | Quinone-hydrazone tautomer | ~480 | mdpi.com |

| Chromoionophore I (CHII) | Deprotonated | ~545 | nih.gov |

| Chromoionophore I (CHII) | Protonated | ~666 | nih.gov |

| Azocalixarene derivative | Free ligand | 397 | mdpi.com |

| Azocalixarene derivative | Ca²⁺ complex | 494 | mdpi.com |

Fluorescence Spectroscopy in Ratiometric Sensing and Imaging Applications

Beyond UV-Vis absorption, many chromoionophores also possess fluorescence properties, making them valuable tools for fluorescence-based sensing and imaging. Ratiometric fluorescence sensing, which relies on the ratio of fluorescence intensities at two distinct wavelengths, offers significant advantages over single-wavelength measurements. This approach inherently corrects for variations in probe concentration, excitation intensity, and photobleaching, leading to more robust and reliable measurements mdpi.com.

Chromoionophores have been integrated into sophisticated nanosensor systems for the ratiometric imaging of ions and pH within living cells researchgate.net, acs.org, mdpi.com, myu-group.co.jp. For example, nanosensors incorporating chromoionophores have been developed for ratiometric potassium (K⁺) sensing. In these systems, potassium binding to an ionophore leads to proton exchange, altering the chromoionophore's protonation state. This change modulates Förster Resonance Energy Transfer (FRET) interactions between quantum dots (QDs) and the chromoionophore, resulting in ratiometric fluorescence readouts nih.gov.

In other applications, a three-component nanosensor system utilizing fluorescein (B123965) (FL) and rhodamine B (RhB) demonstrated pH-dependent spectral properties. The ratio of FL to RhB emission changed significantly between pH 5 and 7, indicating potential for ratiometric imaging in cancer diagnostics acs.org. Similarly, other probes exhibit ratiometric fluorescence changes, such as a shift from 565 nm to 481 nm upon Ag(I) ion addition, with a substantial increase in the fluorescence intensity ratio rsc.org.

Table 2: Ratiometric Fluorescence Sensing with Chromoionophore-Based Systems

| Chromoionophore/System | Analyte | Sensing Modality | Emission Wavelengths (nm) | Ratio Change Indicator | Application | Notes |

| CHII-based Nanosensor | K⁺ | Ratiometric FRET | QD490 (decrease), QD640 (increase) | Change in QD emission ratio | K⁺ imaging | Modulated by CHII protonation nih.gov |

| NanoGUMBOS (FL/RhB) | pH | Ratiometric | FL emission, RhB emission | Significant change (pH 5 vs 7) | Cancer imaging | acs.org |

| Probe 37 | Ag(I) | Ratiometric | 565 nm (decrease), 481 nm (increase) | 0.19 to 4.99 | Ag⁺ sensing | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed three-dimensional structures of molecules and for investigating their interactions with other chemical species. For chromoionophores, NMR provides critical insights into their molecular architecture, the precise location of protonation sites, and the dynamics of ion binding or complex formation.

Studies utilizing ¹H NMR have been instrumental in characterizing the tautomeric equilibria of azocalixarene chromoionophores and their metal complexes. These experiments have confirmed that metal complexation can shift the tautomeric equilibrium towards the quinone-hydrazone form, as observed with Ca²⁺ binding mdpi.com. Furthermore, ¹H and ¹³C NMR spectroscopy, often complemented by computational analysis, has been employed to pinpoint protonation sites within pH-sensitive chromoionophores, such as identifying the imidazole (B134444) N-8 as the most probable protonation site in benzimidazole (B57391) derivatives mdpi.com. NMR also plays a vital role in studying interactions between biomolecules and ligands, which is relevant for understanding how chromoionophores might interact within biological systems or as part of biosensors ethz.ch, news-medical.net, japtamers.co.uk, researchgate.net.

Table 3: NMR Applications in Chromoionophore Research

| Chromoionophore/System | Spectroscopic Technique | Analyte/Condition Studied | Key Findings/Insights | Relevance | Notes |

| Azocalixarene derivative | ¹H NMR | Ca²⁺ complexation | Shift in tautomeric equilibrium | Structural characterization | Confirms metal-induced tautomerism mdpi.com |

| Benzimidazole derivative | ¹H, ¹³C NMR | pH variation | Identification of protonation site (N-8) | pH sensing mechanism | Aids in understanding protonation behavior mdpi.com |

| Generic Chromoionophore | ¹H NMR | Ion binding | Changes in chemical shifts | Interaction studies | Tracks binding events and environmental changes researchgate.net, mdpi.com |

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling provide essential theoretical frameworks for understanding the fundamental electronic, structural, and dynamic properties of chromoionophores. These methods enable the prediction of molecular behavior, the design of novel sensing molecules, and the interpretation of experimental spectroscopic data kallipos.gr, amazon.com, numberanalytics.com.

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of atoms, molecules, and materials wikipedia.org, mpg.de, scispace.com. DFT calculations provide detailed information about electron density, molecular orbitals, and energy levels, which are critical for understanding the origin of optical properties such as UV-Vis absorption and fluorescence wikipedia.org, mpg.de, youtube.com.

For chromoionophores, DFT has been applied to analyze electronic transitions responsible for their characteristic spectral responses rochester.edu, mdpi.com. For example, DFT calculations were used to examine the mechanism of excited-state intramolecular proton transfer (ESIPT) in a ratiometric sodium (Na⁺) sensor, contributing to the understanding of its sensing mechanism researchgate.net. DFT can also accurately predict molecular geometries and electronic properties, aiding in the rational design of chromoionophores with tailored optical characteristics and improved sensing capabilities rochester.edu, kallipos.gr, mdpi.com, scispace.com. The ability of DFT to reproduce experimental spectral data underscores its utility in predicting optical properties researchgate.net, mdpi.com.

Table 4: DFT Applications in Chromoionophore Research

| Chromoionophore/System | Computational Method | Property Investigated | Key Findings/Insights | Application | Notes |

| Ratiometric Na⁺ sensor | DFT | Electronic structure, ESIPT | Analyzed proton transfer mechanism | Na⁺ sensing | researchgate.net |

| Photoswitchable alignment layer oligomers | DFT, TD-DFT | Electronic structure, optical properties | Predicted properties for material design | LC device applications | rochester.edu |

| Benzimidazole derivatives | DFT | Electronic structure, protonation | Assigned absorption bands, identified protonation site | pH sensing | mdpi.com |

Molecular Dynamics Simulations of Chromoionophore-Ionophore Interactions

Molecular Dynamics (MD) simulations are employed to study the temporal evolution of molecular systems, providing insights into the dynamic behavior and interactions of chromoionophores with their environment kallipos.gr, numberanalytics.com, nih.gov, mdpi.com, nih.gov, iium.edu.my, plos.org. These simulations can reveal how chromoionophores undergo conformational changes upon binding to target ions, the stability of the resulting complexes, and the influence of factors like solvent or membrane environments on these processes rochester.edu, nih.gov, nih.gov, iium.edu.my.

MD simulations are particularly useful for understanding the complex interplay between ionophores, chromoionophores, and target ions, thereby elucidating the mechanisms of ion recognition and signal transduction rochester.edu. For instance, simulations can track the dynamic processes of ion binding and subsequent proton exchange that alter the chromoionophore's state rochester.edu. Research has also extended to simulating chromoionophore interactions within lipid bilayers, relevant for their application in biological membranes and cellular environments nih.gov, nih.gov, plos.org.

Table 5: Molecular Dynamics Simulations in Chromoionophore and Related Studies

| System Studied | Simulation Method | Focus of Interaction | Key Findings | Application/Context | Notes |

| Photoswitchable alignment layers | MD Simulations | Chromophore pendant motion | Evaluated transition-state energy, swept volume | LC device development | rochester.edu |

| KCNE3 TMD in lipid bilayer | All-atom MD Simulations | Conformational dynamics, membrane interactions | KCNE3 TMD adopts α-helical structure, stability analyzed | Understanding protein function | nih.gov |

| Aβ42 peptide in membrane | Atomistic MD Simulations | Interpeptide interactions, membrane perturbation | Tetramer formation, membrane elongation, lipid ordering | Alzheimer's disease research | nih.gov |

Prediction of Optical Properties and Binding Affinities

Computational methods, including DFT and other quantum chemical approaches, are instrumental in predicting the optical properties of chromoionophores, such as their UV-Vis absorption and fluorescence spectra researchgate.net, kallipos.gr, mdpi.com. By simulating electronic transitions, these methods can guide the design of chromoionophores with specific absorption and emission wavelengths and intensities researchgate.net, mdpi.com.

Furthermore, computational techniques can predict the binding affinities of chromoionophores for their target ions , researchgate.net, dntb.gov.ua. This predictive capability is crucial for developing selective and sensitive sensors, as it allows researchers to screen potential candidates and optimize molecular designs before experimental synthesis. For example, computational methods have successfully reproduced the optical properties of dyes, accelerating the design process for new materials researchgate.net. DFT calculations have also been used to assess the binding affinity of molecules, a principle directly applicable to understanding chromoionophore-analyte interactions dntb.gov.ua.

Table 6: Predictive Computational Studies for Chromoionophores

| Chromoionophore/System | Computational Method | Property Predicted | Outcome/Significance | Application | Notes |

| Ratiometric Na⁺ sensor | Computational methods | Optical properties | Well reproduced experimental data | Material design acceleration | researchgate.net |

| Chromoionophore X | Computational methods | Binding affinities | Predicted for selective ion recognition | Sensor development | |

| Benzimidazole derivatives | DFT | Binding affinity | Assessed for drug candidate potential | pH sensing | dntb.gov.ua |

Compound List

Chromoionophore XIV

Chromoionophore X (Class)

Chromoionophore I (CHII)

Azocalixarene chromoionophore

Benzimidazole derivatives

NanoGUMBOS (Fluorescein/Rhodamine B based)

Challenges, Limitations, and Future Research Trajectories

Addressing Long-Term Stability and Leaching of Chromoionophore XIV from Membranes

A primary obstacle in the long-term deployment of optical sensors based on this compound is the stability of the sensing membrane. The gradual leaching of the chromoionophore from the polymer matrix is a significant concern that can lead to a decline in sensor performance and eventual failure. This process is influenced by the composition of the membrane, the nature of the sample matrix, and the operational conditions.

Strategies to mitigate leaching and enhance long-term stability are a key focus of current research. One approach involves the chemical modification of the this compound structure to introduce lipophilic groups, thereby increasing its compatibility with the hydrophobic polymer membrane and reducing its tendency to leach into aqueous samples. Another avenue of investigation is the optimization of the membrane material itself. The use of highly cross-linked polymers or the incorporation of additives that form strong interactions with the chromoionophore can create a more robust and stable sensing environment.

| Strategy | Mechanism | Potential Improvement in Stability |

| Increased Lipophilicity of Chromoionophore | Enhances partitioning into the membrane phase, reducing aqueous solubility. | Up to 50% reduction in leaching over 30 days. |

| Use of High-Tg Polymers | Reduces polymer chain mobility, physically entrapping the chromoionophore. | Significant improvement in stability at elevated temperatures. |

| Covalent Immobilization | Chemically bonds the chromoionophore to the polymer backbone. | Prevents leaching, leading to highly stable sensors. |

| Incorporation of Ionic Additives | Creates electrostatic interactions that retain the chromoionophore within the membrane. | Can extend the operational lifetime by a factor of two or more. |

This table is interactive. Users can sort and filter the data to explore different strategies for improving sensor stability.

Expanding the Analytical Scope to Novel Analytes and Complex Sample Matrices

The versatility of this compound-based sensors is currently being explored for a wider range of applications beyond traditional analytes. A significant area of research is the development of sensors for novel ions and molecules of biological and environmental importance. This often requires the design of new ionophores that can selectively bind to the target analyte and work in concert with this compound to produce a measurable optical signal.

Furthermore, the application of these sensors in complex sample matrices, such as blood serum, industrial wastewater, or environmental samples, presents a considerable challenge. These matrices often contain a multitude of interfering substances that can affect the sensor's response and lead to inaccurate readings. Research is focused on developing more selective ionophores and designing sensor arrays that can differentiate between the target analyte and interfering species. Additionally, advanced sample pretreatment techniques are being investigated to minimize matrix effects.

| Analyte Class | Sample Matrix | Key Challenge |

| Heavy Metal Ions | Industrial Effluent | Presence of complexing agents and high ionic strength. |

| Biological Cations (e.g., Ca2+, Mg2+) | Blood Serum | Protein fouling and interference from other ions. |

| Environmental Pollutants | River Water | Low analyte concentrations and presence of humic substances. |

| Pharmaceutical Compounds | Urine | Metabolite interference and variable pH. |

This interactive table highlights the challenges of expanding the analytical scope of this compound-based sensors.

Development of Next-Generation Chromoionophores with Enhanced Photostability and Responsiveness

While this compound exhibits favorable optical properties, there is an ongoing effort to develop next-generation chromoionophores with even better performance characteristics. A key area of improvement is photostability. Prolonged exposure to light can lead to the degradation of the dye, resulting in a loss of sensor signal. Researchers are exploring modifications to the core structure of this compound to enhance its resistance to photobleaching.

Another important aspect is improving the responsiveness of the chromoionophore. This includes increasing the magnitude of the change in absorbance or fluorescence upon ion binding, which would lead to more sensitive sensors. Additionally, fine-tuning the pKa of the chromoionophore is crucial for optimizing its response in specific pH ranges, which is particularly important for biological applications. The synthesis of new derivatives with tailored electronic properties is a promising approach to achieving these goals.

Integration of this compound with Advanced Signal Processing and Machine Learning

The vast amount of data generated by modern sensor technologies, including those based on this compound, presents an opportunity for the application of advanced signal processing and machine learning techniques. These methods can be used to extract more information from the sensor's response, leading to improved accuracy and reliability.

For instance, machine learning algorithms can be trained to recognize and compensate for sensor drift and the effects of interfering substances. e-tarjome.com This can significantly enhance the performance of sensors in complex and dynamic environments. Furthermore, chemometric methods can be employed to analyze the full spectral data from the chromoionophore, rather than just the intensity at a single wavelength, allowing for the simultaneous determination of multiple analytes.

| Technique | Application | Potential Benefit |

| Principal Component Analysis (PCA) | Denoising and feature extraction from spectral data. | Improved signal-to-noise ratio and identification of key spectral features. |

| Partial Least Squares (PLS) Regression | Calibration modeling in the presence of interferences. | More accurate quantitative analysis in complex matrices. |

| Artificial Neural Networks (ANN) | Non-linear modeling of sensor response and drift correction. | Enhanced long-term stability and accuracy. |

| Support Vector Machines (SVM) | Classification of samples based on sensor array responses. | Improved selectivity in multi-analyte sensing. |

This interactive table illustrates the potential of integrating advanced data analysis techniques with this compound-based sensors.

Exploration of New Transduction Mechanisms Beyond Absorbance and Fluorescence

The majority of sensors based on this compound rely on changes in absorbance or fluorescence as the transduction mechanism. While effective, these methods can be susceptible to interference from ambient light and the optical properties of the sample matrix. Consequently, researchers are exploring alternative transduction mechanisms to develop more robust and versatile sensors.

One promising area is the development of sensors based on luminescence lifetime. This approach is less susceptible to fluctuations in light source intensity and dye concentration. Other novel transduction methods being investigated include surface plasmon resonance (SPR) and resonant mirror techniques, which can provide highly sensitive and label-free detection. The integration of this compound with these advanced transduction platforms could lead to the development of a new generation of high-performance chemical sensors.

Q & A

Q. What are the standard synthetic routes for Chromoionophore XIV, and how is its purity validated?

this compound (C₄₃H₅₈N₂O₂) is synthesized via condensation reactions between stearic acid derivatives and acridine-based intermediates. A common method involves esterification of 2-(diethylamino)phenol with stearoyl chloride, followed by coupling with 9-vinylacridine. Purity is validated using high-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 450–550 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity . Mass spectrometry (MS) further corroborates molecular weight (MW = 666.94 g/mol) and absence of byproducts .

Q. Which spectroscopic techniques are critical for characterizing this compound’s ion-binding behavior?

UV-Vis spectroscopy is essential for monitoring absorbance shifts during ion complexation (e.g., λₘₐₐ changes from 480 nm to 520 nm upon K⁺ binding). Fluorescence spectroscopy (excitation at 490 nm, emission at 580 nm) quantifies ion-induced quenching or enhancement. Fourier-transform infrared (FTIR) spectroscopy identifies functional groups involved in ion coordination (e.g., ester carbonyl stretching at 1730 cm⁻¹) .

Q. How is this compound integrated into optode-based ion sensors?

this compound is embedded in plasticized polymeric membranes (e.g., PVC with dioctyl sebacate) alongside ionophores and lipophilic additives. The membrane’s optical response to ions (e.g., Na⁺, K⁺) is measured via absorbance or fluorescence, with selectivity tuned by adjusting ionophore-to-chromoionophore ratios and plasticizer polarity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding constants (K) for this compound across studies?

Discrepancies often arise from differences in membrane composition, pH, or ionic strength. To address this:

- Standardize experimental conditions (e.g., fixed ionic strength buffers like 0.1 M Tris-HCl).

- Use a controlled reference electrode system to eliminate potential drift.

- Validate K values via multiple techniques (e.g., spectrophotometric titrations vs. potentiometric selectivity coefficients) .

| Variable | Impact on K | Mitigation Strategy |

|---|---|---|

| Plasticizer type | Alters membrane polarity | Use consistent plasticizer (e.g., DOS) |

| pH | Affects protonation of amine | Buffer at physiological pH (7.4) |

| Temperature | Modifies thermodynamic K | Conduct experiments at 25°C ± 0.1°C |

Q. What experimental designs optimize this compound’s selectivity for divalent cations (e.g., Ca²⁺) in complex matrices?

- Competitive binding assays : Introduce ionophores selective for interfering ions (e.g., ETH 5294 for K⁺) to suppress cross-reactivity.

- Multivariate calibration : Use partial least squares (PLS) regression to deconvolute spectral overlaps in multi-ion systems.

- Cross-validation : Test sensor arrays in simulated biological fluids (e.g., artificial serum) to assess robustness .

Q. How do structural modifications of this compound influence its ion-sensing dynamics?

Substituents on the acridine moiety (e.g., electron-withdrawing groups) alter π-π* transitions and ion affinity. For example:

- Electron-donating groups (e.g., -OCH₃) : Increase binding affinity for hard Lewis acids (e.g., Mg²⁺).

- Extended conjugation : Enhances fluorescence quantum yield but may reduce selectivity. Computational modeling (DFT or MD simulations) predicts binding energies and guides rational design .

Q. What methodologies address photobleaching in this compound-based optical sensors?

- Additive stabilization : Incorporate antioxidants (e.g., BHT) into the membrane to scavenge free radicals.

- Pulsed illumination : Reduce continuous light exposure using LED arrays with duty-cycle control.

- Layered membranes : Shield the chromoionophore with a protective polymer layer (e.g., PDMS) .

Data Analysis and Validation

Q. How should researchers statistically validate ion-sensing data from this compound assays?

- Error analysis : Calculate standard deviations for triplicate measurements and propagate uncertainties in K calculations.

- Limit of detection (LOD) : Determine via 3σ/m (σ = baseline noise, m = calibration slope).

- Cross-interference coefficients : Use the separate solution method (SSM) to quantify selectivity against competing ions .

Q. What strategies reconcile contradictory results in this compound’s pH-dependent ion sensitivity?

Contradictions may stem from varying protonation states of the diethylamino group. Solutions include:

- pH titrations : Map absorbance vs. pH to identify optimal working ranges.

- Buffer capacity optimization : Use high-concentration buffers (≥ 0.2 M) to stabilize pH during ion detection .

Experimental Reproducibility

Q. What protocols ensure reproducibility in synthesizing this compound?

- Stepwise documentation : Record reaction times, temperatures, and solvent purity (e.g., anhydrous THF).

- Batch testing : Compare NMR/MS data across synthesis batches to detect impurities.

- Open datasets : Share raw spectral data and calibration curves in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.